2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione
Overview
Description
“2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.29 g/mol. It is a derivative of isoindole, a benzopyrrole ring system .
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives, including “2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione”, has been achieved using simple heating and relatively quick solventless reactions . The synthesis was carried out with a new synthetic strategy based on the 12 principles of green chemistry .Molecular Structure Analysis
The molecular structure of “2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione” is derived from the isoindole structure, which consists of a fused benzopyrrole ring system . The isoindole structure exhibits noticeable alternation in the C-C bond lengths, which is consistent with their description as pyrrole derivatives fused to a butadiene .Chemical Reactions Analysis
Isoindolines, including “2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione”, are the focus of much research because they are an important family of compounds present in a wide array of bioactive molecules . They have been synthesized using various pathways, many of which do not follow green chemistry principles .Scientific Research Applications
Antipsychotic Agents
Isoindolines and isoindoline-1,3-dione derivatives have been investigated for their modulatory effects on the dopamine receptor D3. These compounds show promise as potential antipsychotic agents . Understanding their interactions with specific amino acid residues at the allosteric binding site of the receptor is crucial for drug development.
Synthetic Intermediates
Isoindolines and isoindoline-1,3-dione serve as valuable intermediates for synthesizing new drugs. Their versatile chemical reactivity allows for the creation of diverse molecular scaffolds, which can be tailored for specific applications .
Parkinson’s Disease
In vivo experiments have demonstrated that JaD-04 (2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione) can revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model. This finding suggests a potential role in Parkinson’s disease treatment .
Pharmacokinetic Properties
In silico studies have assessed the pharmacokinetic parameters of these compounds, including Lipinski’s rule of five. While isoindolines generally exhibit favorable properties, isoindoline-1,3-dione compounds may have toxicity concerns .
Mechanism of Action
Target of Action
The primary target of 2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls .
Biochemical Pathways
The affected pathways are primarily those controlled by the dopamine receptor D2. These include pathways involved in mood regulation, reward response, and motor control . The downstream effects of these changes can vary widely, potentially influencing behavior, mood, and motor function .
Pharmacokinetics
In silico analysis suggests that the compound may have favorable properties as a ligand of the dopamine receptor d2
Result of Action
Future Directions
The future directions for “2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione” and similar compounds could involve further exploration of their potential biological activities. For instance, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . Additionally, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
properties
IUPAC Name |
2-[(4-methoxyanilino)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-12-8-6-11(7-9-12)17-10-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-9,17H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPCFJQUQFKOHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324568 | |
Record name | F0777-0692 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione | |
CAS RN |
7506-37-8 | |
Record name | 2-[[(4-Methoxyphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7506-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 407096 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007506378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC407096 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F0777-0692 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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